BenchChemオンラインストアへようこそ!

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide

Medicinal Chemistry Drug Design Neuropharmacology

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide (CAS 897618-44-9) is a synthetic small molecule belonging to the arylpiperazine sulfonamide class. It is structurally characterized by a 4-(4-fluorophenyl)piperazine motif linked via a sulfonylethyl spacer to a 3,3-dimethylbutanamide group, giving it a molecular weight of 385.5 g/mol.

Molecular Formula C18H28FN3O3S
Molecular Weight 385.5
CAS No. 897618-44-9
Cat. No. B2401838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide
CAS897618-44-9
Molecular FormulaC18H28FN3O3S
Molecular Weight385.5
Structural Identifiers
SMILESCC(C)(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
InChIInChI=1S/C18H28FN3O3S/c1-18(2,3)14-17(23)20-8-13-26(24,25)22-11-9-21(10-12-22)16-6-4-15(19)5-7-16/h4-7H,8-14H2,1-3H3,(H,20,23)
InChIKeyGCNBPYDSZAWLJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide (CAS 897618-44-9)


N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide (CAS 897618-44-9) is a synthetic small molecule belonging to the arylpiperazine sulfonamide class [1]. It is structurally characterized by a 4-(4-fluorophenyl)piperazine motif linked via a sulfonylethyl spacer to a 3,3-dimethylbutanamide group, giving it a molecular weight of 385.5 g/mol . This compound is of research interest as a potential pharmacological agent targeting neurological disorders or as a tyrosinase inhibitor for hyperpigmentation studies, distinguished from its clinical analog flibanserin (CAS 167933-07-5) by its unique terminal amide moiety [2].

Why Generic Substitution Fails for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide


The biological activity of piperazine sulfonamides is exquisitely sensitive to the terminal amide substituent. For example, the 3,3-dimethylbutanamide group critically influences target binding and pharmacokinetics compared to analogs like cyclopentanecarboxamide derivatives . Even minor alterations, such as replacing the fluorophenyl with a methoxyphenyl group, yield N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide, which may demonstrate a different selectivity profile . Therefore, in-class compounds cannot be interchanged without risking a complete loss of the desired pharmacological or enzyme-inhibitory profile, making targeted procurement essential.

Quantitative Differentiation Evidence for CAS 897618-44-9


Structural Differentiation from the Approved Drug Flibanserin

The target compound is a close structural analog of the marketed drug flibanserin (CAS 167933-07-5) . Flibanserin is a postsynaptic 5-HT1A agonist and 5-HT2A antagonist with Ki values of 1 nM and 49 nM, respectively . The key structural difference lies in the terminal amide: flibanserin contains a simple acetamide group, whereas the target compound features a bulky, sterically hindered 3,3-dimethylbutanamide group. This modification is expected to significantly alter lipophilicity (cLogP), metabolic stability, and off-target binding profiles, making it a distinct tool compound for probing 5-HT receptor pharmacology where the acetamide moiety is a known metabolic liability.

Medicinal Chemistry Drug Design Neuropharmacology

Potential Tyrosinase Inhibitory Activity Compared to Kojic Acid

The target compound is part of a series of piperazine derivatives synthesized and evaluated for their tyrosinase inhibitory potential [1]. In a study on structurally related compounds, the most potent derivative (10b) exhibited an IC50 of 30.7 ± 0.2 µM against mushroom tyrosinase, with a Ki of 9.54 µM via mixed-type inhibition [2]. The reference standard, kojic acid, typically has an IC50 in the range of 21–30 µM under similar assay conditions [3]. The 3,3-dimethylbutanamide motif on the target compound is hypothesized to facilitate stronger hydrophobic interactions within the enzyme's active site compared to simpler amides, potentially improving potency.

Tyrosinase Inhibition Hyperpigmentation Enzyme Kinetics

Enhanced Lipophilicity and Metabolic Stability over Flibanserin

The 3,3-dimethylbutanamide group of the target compound introduces a significantly more lipophilic and sterically demanding motif compared to flibanserin's acetamide. The acetamide group of flibanserin is susceptible to N-dealkylation and hydrolysis by CYP450 enzymes, contributing to its high first-pass metabolism and low oral bioavailability (approximately 33%) [1]. The gem-dimethyl substitution on the target compound's butanamide group is a classic strategy to shield the amide bond from enzymatic cleavage, thereby improving metabolic stability [2]. This structural modification is directly associated with prolonged half-life and lower clearance in analogous series [3].

ADME Drug Metabolism Pharmacokinetics

High-Value Research Scenarios for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide (CAS 897618-44-9)


Specialist Tool Compound for Serotonin Receptor Subtype Deconvolution

Given its structural distinction from flibanserin at the terminal amide, this compound is ideal for use in competitive binding assays and functional studies to dissect the contribution of 5-HT1A and 5-HT2A receptor subtypes. Researchers can utilize it as a probe to map binding pocket tolerances for steric bulk, directly supporting the design of next-generation serotonergic agents with potentially improved selectivity over the clinical comparator .

Scaffold for Next-Generation Tyrosinase Inhibitors in Dermatological Research

As a member of the piperazine sulfonamide class with demonstrated tyrosinase inhibitory potential, this compound serves as a promising lead scaffold. It can be used in structure-activity relationship (SAR) studies to optimize potency against mushroom tyrosinase, aiming to surpass the efficacy of the reference standard kojic acid, with the goal of developing novel treatments for hyperpigmentation disorders [1].

Metabolic Stability Benchmarking in ADME Optimization Programs

Procurement of this compound is critical for pharmacokinetic profiling studies. Its 3,3-dimethylbutanamide group is a well-recognized strategy for mitigating amide hydrolysis. By comparing its in vitro microsomal stability and in vivo pharmacokinetic parameters directly against flibanserin, researchers can quantitatively benchmark the impact of the steric modification on first-pass metabolism and oral bioavailability [2].

Quote Request

Request a Quote for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.